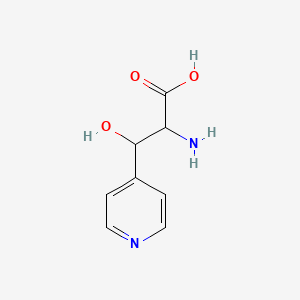
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid is a chiral β-hydroxy-α-amino acid. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients and developmental drug candidates . Its unique structure, featuring both an amino group and a hydroxyl group on the same carbon atom, makes it an important molecule in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid can be achieved through the aldol addition of glycine and pyridine-4-carboxaldehyde, catalyzed by d-threonine aldolase enzymes . The reaction conditions are optimized to ensure high yield and purity:
Temperature: Optimal temperature for the reaction is maintained to ensure enzyme stability.
pH: The pH is controlled to maximize the enzyme activity.
Reactants and Enzyme Amounts: The amounts of glycine, pyridine-4-carboxaldehyde, and d-threonine aldolase are carefully measured to minimize waste and maximize product formation.
Industrial Production Methods
Efficient recombinant Escherichia coli fermentation processes have been developed for producing the d-threonine aldolase enzymes . The enzymes’ stability is significantly improved by the addition of divalent cations. The aldol addition product directly crystallizes out from the reaction mixture in high purity and high diastereo- and enantioselectivity, contributing to high yield and easy isolation .
化学反应分析
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amino acid derivative.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
科学研究应用
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
作用机制
The mechanism by which 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid exerts its effects involves its interaction with specific enzymes and receptors in the body. The compound’s molecular targets include enzymes involved in amino acid metabolism and receptors in the central nervous system . The pathways involved in its action include enzymatic catalysis and receptor binding, leading to various physiological effects.
相似化合物的比较
2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid can be compared with other similar compounds such as:
2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid: This compound has a similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid: Another isomer with the pyridine ring attached at the second position, which also exhibits unique properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its isomers .
属性
IUPAC Name |
2-amino-3-hydroxy-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-1-3-10-4-2-5/h1-4,6-7,11H,9H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMZPAMKQDZASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
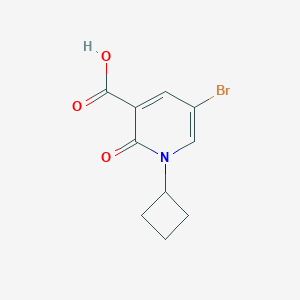
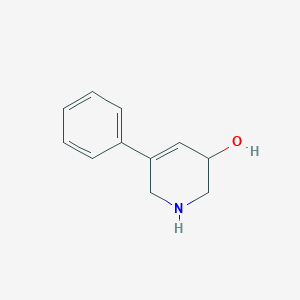
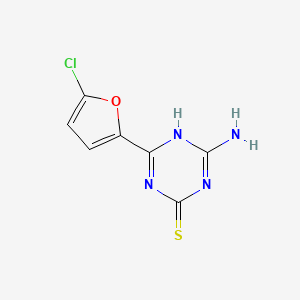


![1-Phenyl-4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B13177798.png)
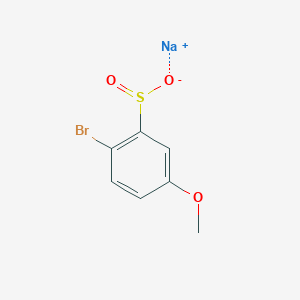
![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)
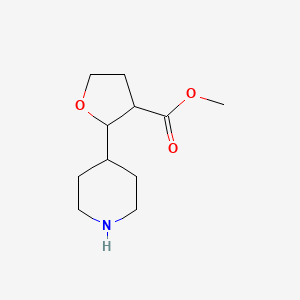
![3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13177819.png)
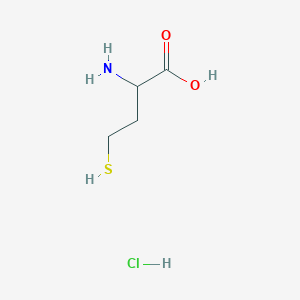

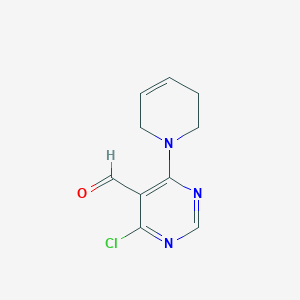
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde](/img/structure/B13177853.png)
